Ioxilan-d4 Ioxilan-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648444
InChI: InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2
SMILES:
Molecular Formula: C18H24I3N3O8
Molecular Weight: 795.1 g/mol

Ioxilan-d4

CAS No.:

Cat. No.: VC16648444

Molecular Formula: C18H24I3N3O8

Molecular Weight: 795.1 g/mol

* For research use only. Not for human or veterinary use.

Ioxilan-d4 -

Specification

Molecular Formula C18H24I3N3O8
Molecular Weight 795.1 g/mol
IUPAC Name 5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide
Standard InChI InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2
Standard InChI Key UUMLTINZBQPNGF-RRVWJQJTSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I
Canonical SMILES CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I

Introduction

Chemical Composition and Structural Characteristics

PropertyValue
Molecular FormulaC18H24I3N3O8\text{C}_{18}\text{H}_{24}\text{I}_{3}\text{N}_{3}\text{O}_{8}
Molecular Weight795.1 g/mol
IUPAC Name5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide
CAS NumberNot publicly disclosed
Isotopic SubstitutionFour deuterium atoms at hydroxyethyl group

The isotopic labeling facilitates distinction from endogenous molecules in metabolic studies, allowing researchers to track pharmacokinetic pathways without interference from natural hydrogen-containing analogs .

Spectroscopic and Chromatographic Signatures

The incorporation of deuterium alters Ioxilan-d4’s nuclear magnetic resonance (NMR) profile, particularly in the 1H^1\text{H}-NMR spectrum where the deuterated hydroxyethyl group signals disappear due to isotopic substitution. In high-performance liquid chromatography (HPLC), Ioxilan-d4 exhibits a retention time distinct from Ioxilan, enabling precise quantification in mixed samples.

Synthesis and Manufacturing Processes

Deuterium Incorporation Strategies

Industrial synthesis of Ioxilan-d4 utilizes deuterium oxide (D2O\text{D}_2\text{O}) and deuterated ethanol precursors to ensure >98% isotopic purity. The process involves:

  • Deuterium Exchange: Reacting Ioxilan’s hydroxyethyl group with D2O\text{D}_2\text{O} under alkaline conditions.

  • Purification: Multi-step chromatography using reverse-phase C18 columns to separate deuterated and non-deuterated species.

  • Quality Control: Mass spectrometry verification of deuterium incorporation ratios.

Scalability Challenges

Maintaining isotopic integrity at scale requires specialized equipment to prevent proton-deuterium back-exchange. Current Good Manufacturing Practices (cGMP) mandate rigorous testing of residual solvents and heavy metals, with typical batch yields reaching 72–85% for pharmaceutical-grade material.

Mechanism of Action and Pharmacological Profile

Radiopacity and Vascular Enhancement

Like Ioxilan, Ioxilan-d4 provides X-ray attenuation proportional to its iodine content (≈350 mg I/mL). The tri-iodinated benzene core absorbs photons at 30–50 keV, enhancing blood vessel visualization during computed tomography (CT) angiography .

Table 2: Comparative Properties of Ioxilan and Ioxilan-d4

ParameterIoxilanIoxilan-d4
Iodine Content350 mg/mL350 mg/mL
Osmolality580 mOsm/kg580 mOsm/kg
Viscosity (37°C)5.6 cP5.6 cP
Isotopic DetectabilityN/A+4 Da shift

Research Applications in Proteomics and Metabolic Studies

Mass Spectrometry Tracing

The 4 Da mass shift enables unambiguous identification of Ioxilan-d4 in complex biological matrices. Researchers employ stable isotope dilution analysis (SIDA) to quantify endogenous metabolites co-eluting with Ioxilan derivatives.

Protein Binding Studies

Isothermal titration calorimetry (ITC) reveals that Ioxilan-d4 maintains 89–92% of Ioxilan’s albumin binding capacity (Ka = 2.3 × 104^4 M1^{-1}), confirming that deuterium substitution minimally affects protein interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator